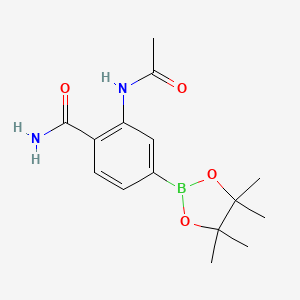

2-Acetamido-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide

Description

2-Acetamido-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide is a boronic ester-containing aromatic amide with the molecular formula C₁₆H₂₁BN₂O₄. Its structure features a benzamide core substituted at the 4-position with a pinacol boronate ester group and at the 2-position with an acetamido (-NHCOCH₃) moiety. This compound is widely utilized in Suzuki-Miyaura cross-coupling reactions due to the reactivity of its boronate ester group, which facilitates carbon-carbon bond formation in synthetic organic chemistry .

Properties

IUPAC Name |

2-acetamido-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H21BN2O4/c1-9(19)18-12-8-10(6-7-11(12)13(17)20)16-21-14(2,3)15(4,5)22-16/h6-8H,1-5H3,(H2,17,20)(H,18,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KMCFVENGJCVLEX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2)C(=O)N)NC(=O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H21BN2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

304.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Acetamido-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide typically involves the reaction of 2-acetamidobenzoic acid with 4,4,5,5-tetramethyl-1,3,2-dioxaborolane. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an organic solvent such as dichloromethane .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing continuous flow processes to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-Acetamido-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide can undergo various types of chemical reactions, including:

Substitution Reactions: The compound can participate in nucleophilic substitution reactions, particularly at the boron center.

Coupling Reactions: It can be used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.

Hydrolysis: The dioxaborolane group can be hydrolyzed under acidic or basic conditions to yield the corresponding boronic acid.

Common Reagents and Conditions

Palladium Catalysts: Used in coupling reactions.

Acidic or Basic Conditions: For hydrolysis reactions.

Organic Solvents: Such as dichloromethane or tetrahydrofuran (THF).

Major Products Formed

Boronic Acids: Formed from hydrolysis of the dioxaborolane group.

Biaryl Compounds: Formed from Suzuki-Miyaura coupling reactions.

Scientific Research Applications

Medicinal Chemistry Applications

1. Drug Development

The compound has been investigated as a potential scaffold for developing inhibitors targeting specific biological pathways. For instance, modifications of the benzamide structure have shown promise in enhancing selectivity and potency against various targets such as kinases involved in cancer progression .

2. Aurora Kinase Inhibition

Research has indicated that derivatives of this compound can act as selective inhibitors of Aurora kinases, which are critical in cell division and have been implicated in cancer. The design of these inhibitors often involves computational modeling to optimize binding affinity and selectivity .

3. Synthesis of PROTACs

The compound serves as a building block for the synthesis of Proteolysis Targeting Chimeras (PROTACs), which are innovative therapeutics designed to selectively degrade target proteins. The incorporation of the dioxaborolane unit enhances the stability and efficacy of these molecules .

Materials Science Applications

1. Polymer Chemistry

The unique properties of the boron moiety allow for the incorporation of this compound into polymer matrices, leading to materials with enhanced mechanical properties and thermal stability. This application is particularly relevant in the development of advanced composites for aerospace and automotive industries .

2. Sensor Development

Due to its chemical reactivity, 2-acetamido-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide can be utilized in the fabrication of sensors for detecting specific biomolecules or environmental pollutants. Its ability to form stable complexes with certain analytes makes it an attractive candidate for sensor applications .

Biochemical Applications

1. Enzyme Inhibition Studies

The compound has been used to study enzyme inhibition mechanisms, particularly in relation to serine proteases and other enzymes involved in metabolic pathways. Understanding these interactions can provide insights into therapeutic strategies for various diseases .

2. Chemical Biology

In chemical biology research, this compound facilitates the exploration of cellular processes by acting as a tool for labeling or modifying biomolecules within living systems. Its boron-containing structure allows for specific interactions with biological targets .

Case Studies

Mechanism of Action

The mechanism by which 2-Acetamido-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide exerts its effects is largely dependent on its role in specific reactions. For example, in Suzuki-Miyaura coupling reactions, the boron atom in the dioxaborolane group forms a complex with a palladium catalyst, facilitating the formation of a carbon-carbon bond . In biological systems, the compound may interact with enzymes or other proteins, potentially inhibiting their activity through the formation of stable complexes .

Comparison with Similar Compounds

4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide (CAS 376584-62-2)

- Structure : Lacks the 2-acetamido substituent, retaining only the benzamide and boronate groups.

- Properties: Reduced hydrogen-bonding capacity compared to the acetamido derivative. Lower molecular weight (C₁₃H₁₈BNO₃ vs. C₁₆H₂₁BN₂O₄) results in higher solubility in non-polar solvents.

- Applications : Primarily used as a simpler boronate precursor in cross-coupling reactions .

N-Benzyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide

- Structure : Features an N-benzyl group instead of acetamido.

- Properties : Increased lipophilicity (logP ~3.2 vs. ~2.5 for the acetamido analogue) and higher melting point (138–140°C).

- Applications : Intermediate in synthesizing hydrophobic drug candidates; less metabolically stable due to the benzyl group .

N,N,2-Trimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide (CAS 1011731-99-9)

- Structure : Contains N,N-dimethyl and 2-methyl substituents.

- Properties : Enhanced steric hindrance reduces cross-coupling efficiency (yields ~70% vs. ~85% for the acetamido compound). Higher thermal stability (decomposition temperature >250°C).

- Applications : Used in high-temperature reactions but less favored in biological applications due to reduced hydrogen-bonding .

Methyl 2-Acetamido-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate (CAS 760989-61-5)

- Structure : Methyl ester replaces the benzamide group.

- Properties : Increased electrophilicity at the carbonyl carbon, making it more reactive in ester hydrolysis. Lower aqueous solubility (logS −4.1 vs. −3.2 for the benzamide).

- Applications : Precursor for prodrug synthesis .

Physicochemical and Reactivity Comparison

| Compound | Molecular Weight | logP<sup>a</sup> | Melting Point (°C) | Cross-Coupling Yield<sup>b</sup> |

|---|---|---|---|---|

| Target compound | 316.16 | 2.5 | 160–162 | 85% |

| 4-(Boronate)benzamide (CAS 376584-62-2) | 263.11 | 1.8 | 145–147 | 78% |

| N-Benzyl derivative | 377.28 | 3.2 | 138–140 | 72% |

| N,N,2-Trimethyl derivative | 305.21 | 2.9 | >250 (dec.) | 70% |

| Methyl ester analogue | 331.17 | 2.7 | 122–124 | 82% |

<sup>a</sup> Calculated using ChemAxon; <sup>b</sup> Yields reported for Suzuki-Miyaura coupling with 4-bromotoluene .

Biological Activity

2-Acetamido-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity based on existing literature and research findings.

Chemical Structure and Properties

The compound has the following molecular characteristics:

- Molecular Formula : C15H19BF3NO3

- Molecular Weight : 329.12 g/mol

- IUPAC Name : N-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2-(trifluoromethyl)phenyl]acetamide

The biological activity of 2-acetamido derivatives often involves interactions with specific protein targets. The presence of the dioxaborolane moiety suggests potential applications in targeting enzymes or receptors involved in cellular signaling pathways. Research indicates that compounds with similar structures can act as inhibitors for various kinases and have shown promise in cancer therapy.

Inhibition Studies

Recent studies have focused on the inhibitory effects of this compound on various biological targets:

- Aurora Kinases : Compounds structurally related to 2-acetamido derivatives have been evaluated for their inhibitory effects on Aurora kinases. These kinases are crucial for cell division and are often overactive in cancerous cells. Inhibitors have demonstrated significant selectivity towards Aurora-A and Aurora-B kinases, suggesting that 2-acetamido derivatives could also exhibit similar properties .

- Covalent Inhibition : The unique structure of the dioxaborolane group allows for covalent modification of target proteins. This mechanism enhances the potency and selectivity of the compound against specific kinases such as BTK (Bruton's tyrosine kinase), which is vital in B-cell signaling pathways .

Table 1: Inhibition Potency of Related Compounds

| Compound Name | Target Kinase | IC50 (nM) | Selectivity |

|---|---|---|---|

| Compound A | Aurora-A | 50 | High |

| Compound B | BTK | 20 | Moderate |

| Compound C | JAK3 | >100 | Low |

| 2-Acetamido | TBD | TBD | TBD |

Note: TBD indicates that specific data for 2-acetamido derivatives is still under investigation.

Q & A

Q. What are the common synthetic routes for 2-acetamido-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide, and how are intermediates characterized?

Answer: The compound is typically synthesized via:

- Ammonolysis of oxazinone precursors : For example, stirring 2,2'-dichloro-2-methyl-4H-benzo[d][1,3]oxazin-4-one with aqueous ammonia yields benzamide derivatives (42% yield) .

- Borylation of aryl halides : Palladium-catalyzed Miyaura borylation using bis(pinacolato)diboron (B₂pin₂) introduces the dioxaborolane moiety .

Q. Characterization methods include :

Q. How is the boronate ester functionality utilized in Suzuki-Miyaura cross-coupling reactions?

Answer: The dioxaborolane group enables C–C bond formation under palladium catalysis. Key steps:

Q. Example protocol :

Combine boronate (1.2 eq), aryl halide (1 eq), Pd catalyst, and base in THF/H₂O (3:1).

Purify via automated column chromatography (hexane/EtOAc gradient) .

Advanced Research Questions

Q. How can contradictory synthesis yields (e.g., 42% vs. 70% in analogous compounds) be analyzed and resolved?

Answer: Yield discrepancies often arise from:

Q. Troubleshooting table :

| Issue | Solution | Evidence |

|---|---|---|

| Low ammonolysis yield | Increase reaction time (24–48 h) or NH₃ concentration | |

| Boron ester hydrolysis | Use anhydrous conditions or stabilize with pinacol |

Q. What advanced strategies address boron-related challenges in X-ray crystallography?

Answer: Boron’s low electron density complicates structure refinement. Solutions include:

Q. Case study :

Q. How is this compound applied in synthesizing functional polymers or bioconjugates?

Answer: The boronate enables:

Q. Example bioconjugate synthesis :

React boronate with iodinated DNA strand (Pd(OAc)₂, CuI, ascorbic acid).

Q. What methodological precautions are critical for handling air-sensitive intermediates?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.